4-(4-(Chloromethyl)phenyl)oxazole
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Overview
Description
4-(4-(Chloromethyl)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for oxazoles, including this compound, often involve the use of continuous flow reactors. These reactors allow for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)phenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form different oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chloromethyl group with an azide group.
Oxidation: Reagents such as manganese dioxide are used to oxidize oxazolines to oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-(Chloromethyl)phenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Research: It is employed in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-(4-(Chloromethyl)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 |
InChI Key |
IIBJORSCERKTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=COC=N2 |
Origin of Product |
United States |
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